molecular formula C12H10FNO B6366116 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine CAS No. 1261995-46-3

5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine

Cat. No.: B6366116
CAS No.: 1261995-46-3
M. Wt: 203.21 g/mol
InChI Key: FWJGCBVOFCTDTI-UHFFFAOYSA-N
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Description

5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine: is an organic compound that belongs to the class of phenylpyridines These compounds are characterized by a benzene ring linked to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-fluoro-2-methylbenzoic acid and 2-hydroxypyridine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and a solvent. Common solvents include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Reaction Steps: The 3-fluoro-2-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-hydroxypyridine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group on the pyridine ring can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 5-(3-Fluoro-2-methylphenyl)-2-pyridone.

    Reduction: Formation of 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine derivatives.

    Substitution: Formation of various substituted phenylpyridines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

    Material Science: It can be incorporated into polymers to improve their thermal and mechanical properties.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.

Medicine:

    Drug Development: It is being explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.

Industry:

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 5-(3-Fluoro-2-methylphenyl)-2-hydroxypyridine exerts its effects involves its interaction with specific molecular targets. The hydroxyl group on the pyridine ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The compound can modulate signaling pathways by inhibiting key enzymes, leading to altered cellular responses.

Comparison with Similar Compounds

  • 3-Fluoro-2-methylphenylboronic acid
  • 3-Fluorophenylboronic acid
  • 5-Fluoro-2-methylbenzoic acid

Comparison:

  • 3-Fluoro-2-methylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a hydroxyl group on the pyridine ring. It is used in different applications, such as Suzuki coupling reactions.
  • 3-Fluorophenylboronic acid: Lacks the methyl group, making it less sterically hindered. It is also used in cross-coupling reactions.
  • 5-Fluoro-2-methylbenzoic acid: Contains a carboxylic acid group instead of a hydroxyl group on the pyridine ring. It is used as a starting material in various chemical syntheses.

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO/c1-8-10(3-2-4-11(8)13)9-5-6-12(15)14-7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJGCBVOFCTDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30682636
Record name 5-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261995-46-3
Record name 5-(3-Fluoro-2-methylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30682636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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